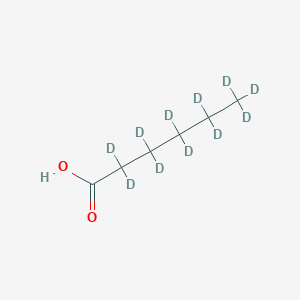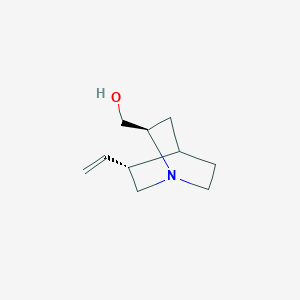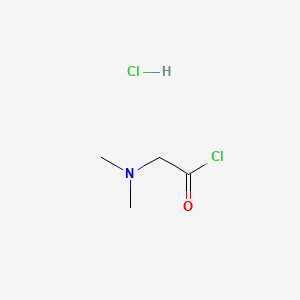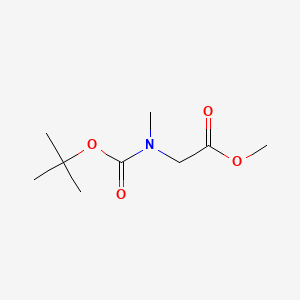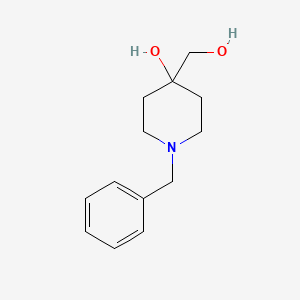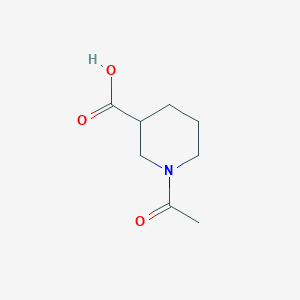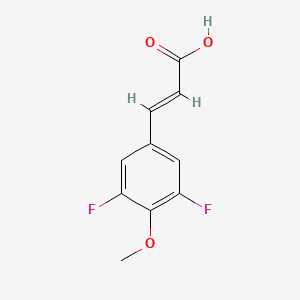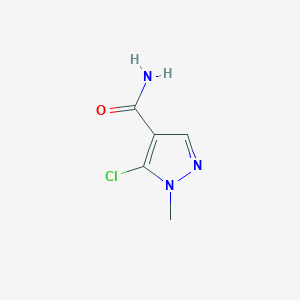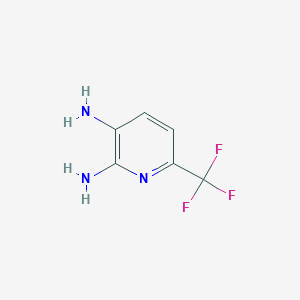
6-(Trifluoromethyl)pyridine-2,3-diamine
説明
Synthesis Analysis
The synthesis of related fluorinated pyridine-containing aromatic diamines involves multi-step reactions. For instance, one of the diamines was prepared using a modified Chichibabin reaction followed by a reduction process . Another synthesis route involved a three-step synthetic route to prepare a similar diamine monomer . These synthetic approaches are crucial for obtaining high-purity diamines that are essential for the subsequent synthesis of polyimides and poly(ether imide)s.
Molecular Structure Analysis
The molecular structures of the synthesized diamines were characterized using various analytical techniques such as ^1H NMR, IR, elemental analysis, and X-ray diffraction measurements . These techniques confirmed the expected structures of the diamines, which is a critical step in ensuring that the correct monomer is used for polymer synthesis.
Chemical Reactions Analysis
The synthesized diamines were employed in polycondensation reactions with various aromatic dianhydrides to produce a series of polyimides and poly(ether imide)s . These reactions typically involve a two-step method, starting with the formation of poly(amic acid)s followed by thermal or chemical imidization to form the final polyimide structures.
Physical and Chemical Properties Analysis
The resulting polyimides and poly(ether imide)s derived from these diamines displayed a range of impressive physical and chemical properties. They were found to be highly soluble in common organic solvents, which is advantageous for processing . The materials also exhibited good thermal stability, with glass transition temperatures ranging from 195.2°C to 315°C and temperatures at 5% weight loss between 512°C and 585°C . The mechanical properties were also notable, with tensile strengths up to 105.8 MPa and elongations at break up to 24.4% . Additionally, the materials showed low dielectric constants and water uptake, making them suitable for electronic applications . The optical transparency of these films was also highlighted, with UV cutoff wavelengths in the 350-382 nm range .
科学的研究の応用
Metal Coordination and Crystal Engineering
6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine and similar compounds are used to chelate suitable metals, particularly Ag(I), to create predictable structures held together by coordinative interactions and hydrogen bonds. These structures are significant in crystal engineering due to their ability to form reliable hydrogen bonding patterns (Duong, Métivaud, Maris, & Wuest, 2011).
Synthesis of Fluorinated Polyimides
Compounds like 2,6-bis(3'-trifluoromethyl-p-aminobiphenyl ether)pyridine lead to novel fluorinated polyimides, which exhibit low water absorption rates, low dielectric constants, and high thermal stability. These polyimides form transparent films with significant mechanical strength, making them valuable in various industrial applications (Madhra, Salunke, Banerjee, & Prabha, 2002).
Synthesis and Characterization of Organosoluble Polymers
4-(1-pyrene)-2,6-bis(4-aminophenyl)pyridine, a diamine containing a pyridine group, is used in creating poly(pyridine−imide) polymers. These polymers are notable for their solubility in various solvents, excellent thermal stability, and unique optical properties, such as strong fluorescence upon protonation with protic acid (Liaw, Wang, & Chang, 2007).
Luminescent Compounds and Spin-State Transitions
Certain derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands are used in synthesizing luminescent lanthanide compounds for biological sensing. Iron complexes formed from these ligands exhibit unusual thermal and photochemical spin-state transitions, making them of interest in material science (Halcrow, 2005).
Development of Metal String Complexes
Pyrazine-modulated oligo-alpha-pyridylamino ligands, like N2-(pyrazin-2-yl)-N6-(6-(pyrazin-2-ylamino)pyridin-2-yl)pyridine-2,6-diamine, are crucial in synthesizing linear heptacobalt(II) metal string complexes. These complexes exhibit unique magnetic behavior and potential applications in molecular electronics (Wang et al., 2007).
Synthesis of Novel Organic Compounds
Research on the reaction products from hexafluorobiacetyl and ortho-diamines, including 6-(Trifluoromethyl)pyridine-2,3-diamine, focuses on understanding how trifluoromethyl groups stabilize covalently bound hydrates. This is essential for synthesizing novel organic compounds with potential biomedical applications (Cushman, Wong, & Bacher, 1986).
Chemosensors and Optical Materials
Compounds derived from diamines containing heterocyclic pyridine and triphenylamine substituents are utilized in creating poly(pyridine-imide) acid chemosensors. These materials exhibit unique optical properties like fluorescence upon protonation with acid, making them suitable for "off–on" fluorescent switchers for acids (Wang, Liou, Liaw, & Chen, 2008).
将来の方向性
The future directions for the research and application of “6-(Trifluoromethyl)pyridine-2,3-diamine” and its derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
特性
IUPAC Name |
6-(trifluoromethyl)pyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-2-1-3(10)5(11)12-4/h1-2H,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAUJMRIVQEHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470480 | |
| Record name | 6-(trifluoromethyl)pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)pyridine-2,3-diamine | |
CAS RN |
683242-79-7 | |
| Record name | 6-(trifluoromethyl)pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

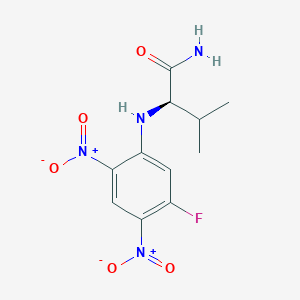
![(2Z)-3-Octyl-2-[(E)-3-(3-octyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1339746.png)
